molecular formula C20H19N3O3 B10985233 methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate

methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate

Cat. No.: B10985233
M. Wt: 349.4 g/mol
InChI Key: SNCFYSDNOBHUSO-UHFFFAOYSA-N
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Description

Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate typically involves multiple steps. One common method includes the condensation of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with methyl 4-aminobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonylamino)benzoate

InChI

InChI=1S/C20H19N3O3/c1-26-19(24)13-6-8-14(9-7-13)21-20(25)23-11-10-18-16(12-23)15-4-2-3-5-17(15)22-18/h2-9,22H,10-12H2,1H3,(H,21,25)

InChI Key

SNCFYSDNOBHUSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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